molecular formula C22H14ClN3O3 B2399189 4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865249-39-4

4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2399189
CAS No.: 865249-39-4
M. Wt: 403.82
InChI Key: PMIWPWYNWBOGRD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves several steps:

Industrial production methods may involve the use of advanced catalysts and optimized reaction conditions to increase yield and efficiency. For example, the use of ultrasonic irradiation and Lewis acidic ionic liquids can enhance the reaction rates and yields .

Chemical Reactions Analysis

4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds with target enzymes, inhibiting their activity. This interaction can disrupt essential biological processes in pests and pathogens, leading to their death . The exact molecular pathways involved depend on the specific biological activity being targeted.

Comparison with Similar Compounds

4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific biological activities and applications

Properties

IUPAC Name

4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3O3/c23-18-9-5-4-8-17(18)21-25-26-22(29-21)24-20(28)16-12-10-15(11-13-16)19(27)14-6-2-1-3-7-14/h1-13H,(H,24,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIWPWYNWBOGRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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